(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide
Description
(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a tert-butylphenyl moiety, and a cyclooctylbutanamide structure, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-17(16-21(27)24-20-10-8-6-5-7-9-11-20)25-26-22(28)18-12-14-19(15-13-18)23(2,3)4/h12-15,20H,5-11,16H2,1-4H3,(H,24,27)(H,26,28)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCFHUELBQIDU-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the hydrazinylidene group through the reaction of hydrazine derivatives with carbonyl compounds. The tert-butylphenyl group is introduced via Friedel-Crafts acylation, and the cyclooctylbutanamide structure is formed through amide bond formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. Optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinylidene group or the tert-butylphenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butylphenyl moiety may enhance the compound’s stability and binding affinity, while the cyclooctylbutanamide structure provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
tert-Butyl carbamate: A compound with a tert-butyl group and carbamate functionality.
Uniqueness
(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
